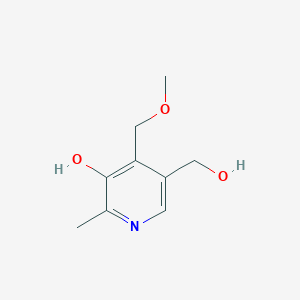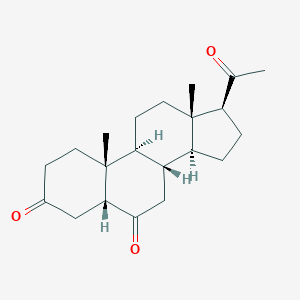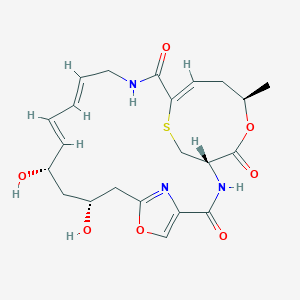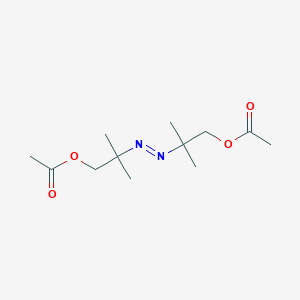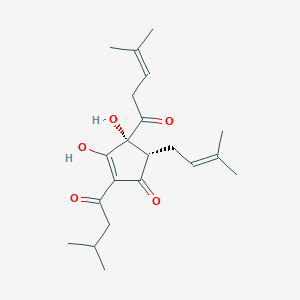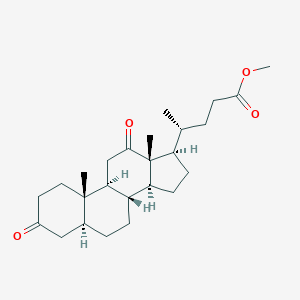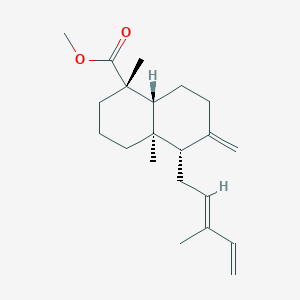
1-Furfurylpyrrole
Overview
Description
Synthesis Analysis
1-Furfurylpyrrole can be synthesized through various methods, including the heterogeneously catalyzed reactions of carbohydrates for the production of furfural and subsequent reactions that lead to the furfuryl group being introduced into the pyrrole ring. For instance, the catalytic conversion of xylose and glucose in the presence of acidic catalysts can lead to furfural, which is a precursor to furfurylpyrrole (Karinen, Vilonen, & Niemelä, 2011). Additionally, the Au(I)-catalyzed hydroamination or hydration of 1,3-diynes offers an approach to 2,5-diamidofurans and can be expanded to include furans and pyrroles, potentially applicable to the synthesis of this compound (Kramer, Madsen, Rottländer, & Skrydstrup, 2010).
Molecular Structure Analysis
The molecular structure of this compound includes characteristics of both furan and pyrrole rings, providing unique electronic and steric properties. Studies involving similar compounds, such as the oxa-analogue of triarylcorrole, provide insights into how furan moieties influence the structural and electronic characteristics of heterocyclic compounds (Pawlicki, Latos‐Grażyński, & Szterenberg, 2002).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions owing to the reactivity of both the furan and pyrrole rings. For example, the oxidation of 3-furfurylamines with bromine in acetone-water solution leads to N-substituted 3-formylpyrroles, demonstrating the potential for functionalization at the pyrrole ring (Harn, Lin, & Wu, 2010). Additionally, copper-catalyzed synthesis of substituted furans and pyrroles from 3-yne-1,2-diols and 1-amino-3-yn-2-ol derivatives shows the versatility of furfuryl and pyrrolyl groups in cyclization reactions (Gabriele et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, boiling point, and melting point, are influenced by the presence of the furfuryl and pyrrolyl groups. These properties are critical for determining its application in various chemical processes and material science applications. Research on related compounds can provide insights into the physical behavior of this compound, although specific studies on this compound may be limited.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards nucleophiles, electrophiles, and its stability under various conditions, are crucial for its application in synthetic chemistry. The compound's ability to undergo transformations such as alkylation, acylation, and oxidation opens up pathways for the synthesis of complex molecules and materials. Studies on furfural and its derivatives offer a foundation for understanding the chemical behavior of this compound (Li, Jia, & Wang, 2016).
Scientific Research Applications
Helicobacter pylori Ferric Uptake Regulation : Dian et al. (2011) studied the Helicobacter pylori ferric uptake regulator Fur, which controls iron metabolism in bacteria. The research presents the crystal structure of a functionally active mutant of HpFur bound to zinc, revealing unique structural features and three metal binding sites. This study highlights the importance of Fur in the acid response and gastric colonization in model animals (Dian et al., 2011).
Biorefining and Catalytic Conversion of Carbohydrates : Karinen et al. (2011) discuss the production of furfurals, including furfural (furan-2-carbaldehyde) and hydroxymethylfurfural (HMF), through heterogeneously catalyzed reactions of carbohydrates. This research emphasizes the benefits of heterogeneously catalyzed processes in green chemistry, including less corrosive reaction mixtures and facilitated separation and recovery of catalysts (Karinen et al., 2011).
Synthesis of 1-(4-nitrophenyl)-2-formylpyrrole from Furfural : Baum et al. (1981) investigated the condensation of furfural with p-nitroaniline in acidic medium. The study established a method for synthesizing 1-(4-nitrophenyl)-2-formylpyrrole, showing the chemical transformations that furfural can undergo (Baum et al., 1981).
Vapor-Phase Furfural Decarbonylation/Hydrogenation : Pushkarev et al. (2012) explored the vapor-phase transformations of furfural in hydrogen over Pt nanoparticles. The study showed how the reaction network and product selectivity depend on the size and shape of Pt particles, offering insights into the structure sensitivity of these chemical processes (Pushkarev et al., 2012).
Au(I)-Catalyzed Hydroamination or Hydration of 1,3-Diynes : Kramer et al. (2010) developed a method for accessing 2,5-diamidopyrroles and 2,5-diamidofurans through Au(I)-catalyzed hydroamination or hydration. This study highlights the chemical versatility of furans and pyrroles in organic synthesis (Kramer et al., 2010).
Microwave-Assisted Acid-Catalyzed Conversion to Furfural : Yemiş and Mazza (2011) studied the conversion of xylose and xylan to furfural using microwave-assisted reactions. The research found optimal conditions for furfural yields, demonstrating an efficient conversion method for this important biomass-derived chemical (Yemiş & Mazza, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
1-Furfurylpyrrole is a chemical compound that has been identified as a potential contributor to the flavor and aroma of certain foods, such as popcorn and roasted almonds . It is primarily targeted towards the olfactory receptors in our nose, which are responsible for detecting and identifying different smells.
Mode of Action
When this compound is present in food, it gets released into the air when the food is consumed. The compound then interacts with the olfactory receptors in our nose. These receptors detect the compound and send signals to our brain, which interprets these signals as the distinct aroma associated with the food .
Biochemical Pathways
This signal is then transmitted to the brain where it is interpreted as a specific smell .
Pharmacokinetics
It is also likely to be metabolized and excreted relatively quickly, given its small size and simple structure .
Result of Action
The primary result of the action of this compound is the perception of a specific aroma when consuming certain foods. This can enhance the overall flavor experience and enjoyment of the food .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other volatile compounds in food can affect the overall perception of aroma. Additionally, the temperature at which the food is consumed can also impact the volatility of this compound and thus its perception .
properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFUBUCCJKJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047663 | |
| Record name | 1-Furfurylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to yellow liquid; Vegetable, earthy-green aroma | |
| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N-Furfurylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
77.00 to 79.00 °C. @ 1.00 mm Hg | |
| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (in ethanol) | |
| Record name | N-Furfurylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.078-1.084 | |
| Record name | N-Furfurylpyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1438-94-4 | |
| Record name | 1-Furfurylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Furfurylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 1-(2-furanylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Furfurylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-furfuryl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-FURFURYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15HF30X204 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(2-Furanylmethyl)-1H-pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





